CYP2E1 Inhibitory Activity: Negligible vs. Prototypical Inhibitors
The target compound demonstrates negligible CYP2E1 inhibition in human liver microsomes (IC50 > 20,000 nM) [1]. This represents a >11,000-fold lower potency compared to the established CYP2E1 inhibitor 4-methylpyrazole (fomepizole), which has a reported IC50 of 1.8 µM (1,800 nM) in comparable human liver microsome systems [2]. Even the weak CYP2E1 substrate chlorzoxazone exhibits an IC50 of 16 µM, making it approximately 1,250-fold more potent than the target compound [2]. This quantitative evidence positions the target compound as a low-CYP2E1-liability chemotype within the benzothiazole-containing compound space.
| Evidence Dimension | CYP2E1 inhibition (IC50) |
|---|---|
| Target Compound Data | >20,000 nM |
| Comparator Or Baseline | 4-Methylpyrazole (fomepizole): IC50 = 1,800 nM; Chlorzoxazone: IC50 = 16,000 nM |
| Quantified Difference | >11.1-fold vs. 4-methylpyrazole; >1.25-fold vs. chlorzoxazone |
| Conditions | Human liver microsomes; chlorzoxazone 6-hydroxylation probe; 20 min incubation; LC-MS analysis |
Why This Matters
Low CYP2E1 liability reduces the probability of metabolic drug–drug interactions, a key selection criterion when procuring compounds for in vivo pharmacological studies where comedication is anticipated.
- [1] BindingDB Entry BDBM50438845 (ChEMBL2413882). CYP2E1 IC50 > 20,000 nM in human liver microsomes. View Source
- [2] Hartman, J. H. et al. Table 1: IC50 values for typical compounds recognized by CYP2E1. PMC4747242, 2016. View Source
